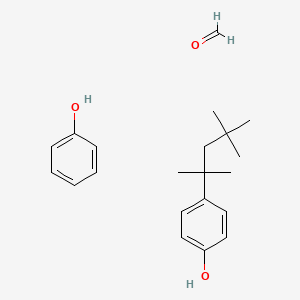
p-Tert-octylphenol phenol formaldehyde
Cat. No. B8496797
M. Wt: 330.5 g/mol
InChI Key: LCFXEDHCUSTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379897
Procedure details


206 g (1 mole) of p-tert-octylphenol, 55.0 g (1.47 moles) of 80% paraformaldehyde, 2.1 g of calcium hydroxide and 200 g of iso-octane were condensed at 98° C. for 2 hours in a reactor to form a resol of p-tert-octylphenol. The resol consisted of a monomethylolated and a dimethylolated product of p-tert-octylphenol as main components, and the formaldehyde was reacted quantitatively. A 5% aqueous solution of HCl and 200 g of water were added to the resol-containing reaction mixture to neutralize it to a pH of 5.5. It was then separated into an iso-octane solution of the resol and an aqueous layer, and the aqueous layer was removed. Phenol (90 g; 0.96 mole) and 0.3 g of trichloroacetic acid were added to the resol solution, and the mixture was treated in the same way as in Example 6 to give 308 g of a pale yellow p-tert-octylphenol/phenol/formaldehyde co-condensate.


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH2:16]=[O:17].Cl.[C:19]1([OH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>ClC(Cl)(Cl)C(O)=O.O>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[C:19]1([OH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[CH2:16]=[O:17] |f:6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was then separated into an iso-octane solution of the resol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an aqueous layer, and the aqueous layer was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was treated in the same way as in Example 6
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C1(=CC=CC=C1)O.C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 308 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
